Predicted Physicochemical Differentiation from N-(2-morpholinopyrimidin-5-yl)isobutyramide (CAS 1396878-13-9) and Impact on Membrane Permeability
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide exhibits a calculated partition coefficient (XLogP3-AA) of 0.9, compared to a predicted XLogP of 1.4 for the regioisomer N-(2-morpholinopyrimidin-5-yl)isobutyramide (CAS 1396878-13-9) [1][2]. This 0.5 log unit difference indicates that the target compound is more hydrophilic, which is expected to translate into higher aqueous solubility and potentially lower passive membrane permeability relative to the comparator. The presence of the additional 6-methyl group and the 4-methylene linker in the target compound also increases the topological polar surface area (tPSA) to 79.9 Ų versus 67.4 Ų for the 5-substituted isomer, further reinforcing its differentiated pharmacokinetic profile [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9; tPSA = 79.9 Ų |
| Comparator Or Baseline | N-(2-morpholinopyrimidin-5-yl)isobutyramide: XLogP3-AA = 1.4; tPSA = 67.4 Ų |
| Quantified Difference | ΔXLogP = -0.5; ΔtPSA = +12.5 Ų |
| Conditions | In silico computed properties (PubChem 2026 release). XLogP3-AA algorithm; tPSA derived from Cactvs 3.4.6.11. |
Why This Matters
The lower lipophilicity and higher polarity of the target compound predict superior aqueous solubility and a distinct cell-permeability profile, which are critical factors for in vitro assay performance and in vivo exposure.
- [1] PubChem. Compound Summary for CID 72718372, N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide. National Center for Biotechnology Information, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/1797620-48-4 View Source
- [2] PubChem. Compound Summary for CID 129817776, N-(2-morpholinopyrimidin-5-yl)isobutyramide. National Center for Biotechnology Information, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/1396878-13-9 View Source
